molecular formula C8H5Br2NO B015217 3-(Dibromomethyl)-1,2-benzisoxazole CAS No. 867040-02-6

3-(Dibromomethyl)-1,2-benzisoxazole

Cat. No.: B015217
CAS No.: 867040-02-6
M. Wt: 290.94 g/mol
InChI Key: VAIXOPJFGVYDBK-UHFFFAOYSA-N
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Description

3-(Dibromomethyl)-1,2-benzisoxazole is an organic compound that belongs to the class of benzisoxazoles. This compound is characterized by the presence of a dibromomethyl group attached to the benzisoxazole ring. Benzisoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibromomethyl)-1,2-benzisoxazole typically involves the bromination of a precursor compound. One common method is the bromination of 3-methyl-1,2-benzisoxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dibromomethyl)-1,2-benzisoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

3-(Dibromomethyl)-1,2-benzisoxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Dibromomethyl)-1,2-benzisoxazole involves its interaction with specific molecular targets. The dibromomethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-1,2-benzisoxazole
  • 3-(Chloromethyl)-1,2-benzisoxazole
  • 3-(Fluoromethyl)-1,2-benzisoxazole

Uniqueness

3-(Dibromomethyl)-1,2-benzisoxazole is unique due to the presence of two bromine atoms in the dibromomethyl group. This structural feature imparts distinct reactivity and biological activity compared to its mono-brominated or other halogenated analogs .

Properties

IUPAC Name

3-(dibromomethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c9-8(10)7-5-3-1-2-4-6(5)12-11-7/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIXOPJFGVYDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399679
Record name 3-(DIBROMOMETHYL)-1,2-BENZISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867040-02-6
Record name 3-(DIBROMOMETHYL)-1,2-BENZISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dibromomethyl)-1,2-benzisoxazole
Reactant of Route 2
3-(Dibromomethyl)-1,2-benzisoxazole
Reactant of Route 3
3-(Dibromomethyl)-1,2-benzisoxazole
Reactant of Route 4
3-(Dibromomethyl)-1,2-benzisoxazole
Reactant of Route 5
3-(Dibromomethyl)-1,2-benzisoxazole
Reactant of Route 6
3-(Dibromomethyl)-1,2-benzisoxazole

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